molecular formula C7H9NO2 B13984411 3-(1-Cyanocyclopropyl)propanoic acid

3-(1-Cyanocyclopropyl)propanoic acid

Cat. No.: B13984411
M. Wt: 139.15 g/mol
InChI Key: JSTPSYXDTATHNX-UHFFFAOYSA-N
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Description

3-(1-Cyanocyclopropyl)propanoic acid is an organic compound characterized by the presence of a cyanocyclopropyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanocyclopropyl)propanoic acid typically involves the reaction of cyclopropylcarbinol with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyanocyclopropyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-(1-Cyanocyclopropyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Cyanocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopropyl group can act as a reactive moiety, participating in covalent bonding or non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Cyanocyclopropyl)propanoic acid is unique due to the presence of both a cyanocyclopropyl group and a propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(1-cyanocyclopropyl)propanoic acid

InChI

InChI=1S/C7H9NO2/c8-5-7(3-4-7)2-1-6(9)10/h1-4H2,(H,9,10)

InChI Key

JSTPSYXDTATHNX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC(=O)O)C#N

Origin of Product

United States

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